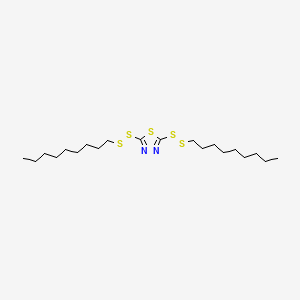
Octadeca-4,9,14-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Octadeca-4,9,14-triene is an organic compound characterized by its long carbon chain with three double bonds located at the 4th, 9th, and 14th positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Octadeca-4,9,14-triene typically involves the use of alkyne metathesis or selective hydrogenation of polyunsaturated precursors. One common method is the partial hydrogenation of octadeca-4,7,10-triyne under controlled conditions to achieve the desired triene configuration. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and specific solvents to ensure selective hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and hydrogen flow rate, ensuring consistent production of the compound. The use of advanced catalytic systems and optimization of reaction conditions are crucial for achieving high yields and purity.
化学反应分析
Types of Reactions
Octadeca-4,9,14-triene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the triene into saturated hydrocarbons using hydrogen gas and metal catalysts.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) in an inert solvent like dichloromethane.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure.
Substitution: Bromine in carbon tetrachloride (CCl4) or chlorine gas in the presence of UV light.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons such as octadecane.
Substitution: Halogenated derivatives like 4,9,14-tribromo-octadecane.
科学研究应用
Octadeca-4,9,14-triene has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in biological systems and as a model compound for studying lipid interactions.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
相似化合物的比较
Similar Compounds
Octadeca-4,7,10-triene: Another polyunsaturated hydrocarbon with double bonds at different positions.
Hexadeca-3,6,9-triene: A shorter chain triene with similar chemical properties.
Eicosa-5,8,11-triene: A longer chain triene with additional double bonds.
Uniqueness
Octadeca-4,9,14-triene is unique due to its specific double bond positions, which confer distinct reactivity and properties compared to other trienes. Its ability to undergo selective reactions and form specific products makes it valuable for various applications in research and industry.
属性
| 112359-86-1 | |
分子式 |
C18H32 |
分子量 |
248.4 g/mol |
IUPAC 名称 |
octadeca-4,9,14-triene |
InChI |
InChI=1S/C18H32/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h7-10,17-18H,3-6,11-16H2,1-2H3 |
InChI 键 |
YIYHWVOHYULIHZ-UHFFFAOYSA-N |
规范 SMILES |
CCCC=CCCCC=CCCCC=CCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(1,3-Thiazol-2(3H)-ylidene)[1,1'-biphenyl]-4(3H)-one](/img/structure/B14308833.png)
![2-{[2-(Triethoxysilyl)ethyl]sulfanyl}aniline](/img/structure/B14308836.png)

![8-[2-(3-Hydroxyphenyl)hydrazinylidene]-4-methyl-2H-1-benzopyran-2,7(8H)-dione](/img/structure/B14308864.png)
![(4-Chlorophenyl)[1-(octylsulfanyl)cyclopropyl]methanone](/img/structure/B14308876.png)
